molecular formula C18H16N2O B4939496 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine CAS No. 19564-09-1

2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B4939496
CAS No.: 19564-09-1
M. Wt: 276.3 g/mol
InChI Key: IRVXEGFUIMYAIR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPP is a heterocyclic compound that contains a perimidine ring system. It has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine derivatives has been a focal point of research. For instance, Manimekalai, Vijayalakshmi, and Selvanayagam (2014) studied the crystal structure of a perimidine derivative, noting its acetonitrile monosolvate formation and the perpendicular orientation of its naphthalene and methoxyphenyl rings (Manimekalai et al., 2014).

Synthesis and Spectral Characterization

Research has been conducted on the efficient synthesis and spectral characterization of various perimidine derivatives. Varsha et al. (2010) presented a one-pot synthesis of two new heterocyclic perimidines, discussing their crystal structure, solvatochromism, and antibacterial activity (Varsha et al., 2010).

Molecular Structure and Vibrational Analysis

Nathiya, Saleem, Jayakumar, Rajavel, and Babu (2017) synthesized this compound and conducted a comprehensive analysis of its molecular structure and vibrational properties using various spectroscopic techniques (Nathiya et al., 2017).

Photophysical Properties

The photophysical properties of perimidine derivatives, including this compound, have been studied for their high photostability and potential applications. Valle et al. (1997) explored these properties, highlighting their stability against UV light (Valle et al., 1997).

Antibacterial Activity

The antibacterial activity of this compound derivatives has been a subject of investigation. Salih and Azeez (2014) synthesized a series of derivatives and evaluated their effectiveness against various bacterial strains (Salih & Azeez, 2014).

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVXEGFUIMYAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292571
Record name 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19564-09-1
Record name NSC83709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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